
Normaysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Normaysine is a synthetic compound known for its unique chemical properties and diverse applications in various fields such as chemistry, biology, medicine, and industry. It has garnered significant attention due to its potential in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Normaysine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
Step 1: Reacting precursor A with reagent B under temperature C and pressure D to form intermediate E.
Step 2: Intermediate E is then subjected to a reaction with reagent F under conditions G to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Normaysine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Wissenschaftliche Forschungsanwendungen
Normaysine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Normaysine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Normaysine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compound X, Compound Y, and Compound Z.
Comparison: this compound differs from these compounds in terms of its chemical structure, reactivity, and specific applications. For instance, while Compound X may be more reactive in oxidation reactions, this compound exhibits higher stability under certain conditions.
Eigenschaften
CAS-Nummer |
52978-29-7 |
|---|---|
Molekularformel |
C27H33ClN2O7 |
Molekulargewicht |
533.0 g/mol |
IUPAC-Name |
(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione |
InChI |
InChI=1S/C27H33ClN2O7/c1-15-7-6-8-21(35-5)27(33)14-20(36-25(32)30-27)16(2)24-26(3,37-24)10-9-22(31)29-18-12-17(11-15)13-19(34-4)23(18)28/h6-10,12-13,16,20-21,24,33H,11,14H2,1-5H3,(H,29,31)(H,30,32)/b8-6+,10-9-,15-7+ |
InChI-Schlüssel |
NWHOINRANXIQRZ-NWARSXDYSA-N |
Isomerische SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)/C=C\C4(C1O4)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C=CC4(C1O4)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



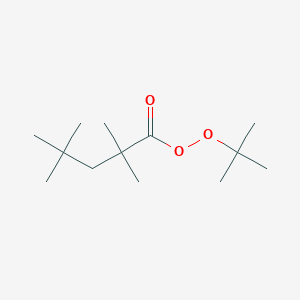
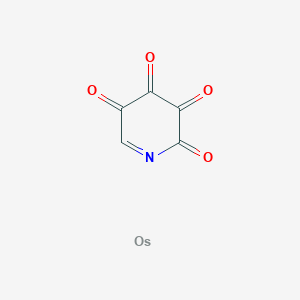
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)


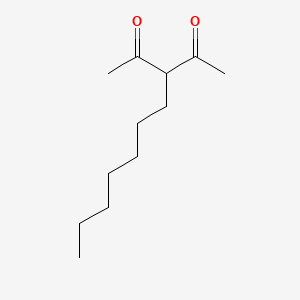
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
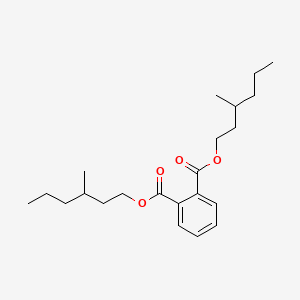
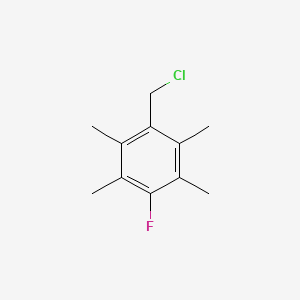
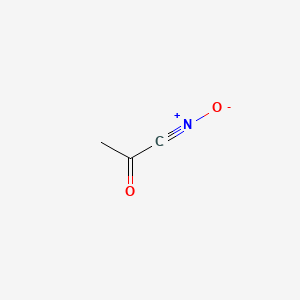
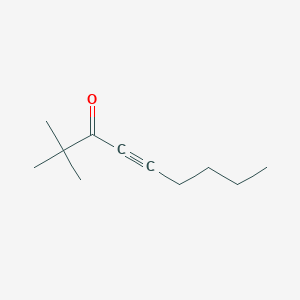
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
